1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide involves multiple steps. The key synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azetidine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression and is implicated in cancer progression .
Comparison with Similar Compounds
Similar compounds to 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDALJHOAZCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.